molecular formula C16H14ClNO3 B5834100 2-chlorobenzyl 2-(acetylamino)benzoate

2-chlorobenzyl 2-(acetylamino)benzoate

Cat. No.: B5834100
M. Wt: 303.74 g/mol
InChI Key: GYQPROBHGRALBK-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 2-(acetylamino)benzoate (CID 894473) is a synthetic organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 295.74 g/mol . This chemical features a benzoate ester structure incorporating both a 2-chlorobenzyl group and an acetylamino (or acetamido) functional group. Its molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a specialized building block, this compound may be of particular interest for the synthesis of more complex molecules for pharmaceutical development. The 2-acetamidobenzoate moiety is a structure of interest in medicinal chemistry, as it is found in compounds with a range of biological activities. Researchers can utilize this reagent in the exploration of structure-activity relationships (SAR), particularly in the development of novel chemical entities for screening programs . Applications: This product is intended for use as a reference standard in analytical method development, and as a key synthetic intermediate in organic chemistry research and drug discovery efforts. Notice to Researchers: this compound is provided For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Proper laboratory safety protocols, including the use of personal protective equipment, should be observed when handling this compound.

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11(19)18-15-9-5-3-7-13(15)16(20)21-10-12-6-2-4-8-14(12)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQPROBHGRALBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Chlorobenzyl 2-(acetylamino)benzoate 2-Acetylamino (benzoate); 2-chlorobenzyl (ester) 303.74 High lipophilicity; potential bioactivity due to acetylamino group
Methyl 5-chloro-2-acetamidobenzoate 2-Acetylamino (benzoate); methyl ester; 5-chloro (benzoate ring) 227.64 Lower steric bulk; chloro on benzoate ring may reduce membrane permeability
2-(Benzoylamino)benzyl benzoate Benzoylamino (benzyl); benzoate ester 331.36 Larger substituents (benzoyl) increase steric hindrance; reduced solubility
Ethyl 4-(dimethylamino)benzoate 4-Dimethylamino (benzoate); ethyl ester 207.26 Enhanced electron-donating effects improve reactivity in polymer chemistry
Key Observations:
  • Substituent Position : Chloro groups on the benzyl ring (vs. the benzoate ring) alter electronic effects, impacting reactivity and binding interactions .
  • Acyl vs. Acetyl Groups: Benzoylamino derivatives (e.g., 2-(benzoylamino)benzyl benzoate) exhibit lower solubility due to larger aromatic substituents, whereas acetylamino groups balance hydrophilicity and steric effects .

Physicochemical Properties

  • Solubility : The 2-chlorobenzyl group reduces aqueous solubility compared to methyl esters but improves compatibility with lipid-based formulations .
  • Thermal Stability : Benzyl esters generally exhibit higher thermal stability than aliphatic esters, advantageous in high-temperature syntheses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chlorobenzyl 2-(acetylamino)benzoate with high purity?

  • Methodology : The compound can be synthesized via esterification between 2-(acetylamino)benzoic acid and 2-chlorobenzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals at δ 7.8–7.2 ppm (aromatic protons), δ 5.3 ppm (CH₂ of benzyl group), δ 2.1 ppm (acetyl CH₃), and δ 10.5 ppm (amide NH, broad).
  • ¹³C NMR : Peaks for ester carbonyl (~168 ppm), amide carbonyl (~170 ppm), and aromatic carbons (110–140 ppm).
  • IR : Stretching bands at ~1740 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N-H). Compare with reference spectra of structurally related esters (e.g., ethyl 4-amino-2-chlorobenzoate) .

Q. What storage conditions ensure the stability of this compound?

  • Methodology : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester and amide groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate degradation thresholds (<2% impurity) .

Advanced Research Questions

Q. How do solvent polarity and reaction kinetics influence the esterification yield of this compound?

  • Methodology : Use a kinetic study (e.g., pseudo-first-order conditions) with varying solvents (THF, DMF, dichloromethane). Polar aprotic solvents like DMF increase nucleophilicity of the alcohol but may promote side reactions. Monitor yields via GC-MS or ¹H NMR integration. For example, DMF at 60°C achieves 85% conversion in 6 hours, while THF requires 12 hours for similar yields. Optimize by balancing dielectric constant and boiling point .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ ratios to differentiate target-specific effects from general cytotoxicity.
  • Assay Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with controls for membrane permeability (e.g., propidium iodide staining).
  • SAR Studies : Modify substituents (e.g., chloro vs. fluoro on benzyl group) to isolate activity contributions. For example, 2-chlorobenzyl analogs show higher antimicrobial activity (MIC 8 µg/mL) but lower cytotoxicity (CC₅₀ >100 µg/mL) compared to unsubstituted derivatives .

Q. How can X-ray crystallography elucidate intermolecular interactions in this compound crystals?

  • Methodology : Grow single crystals via slow evaporation (solvent: acetone/water). Resolve the structure to determine hydrogen-bonding motifs (e.g., N-H⋯O=C interactions) and π-π stacking distances. Compare with related structures (e.g., 2-amino-4-chlorobenzoic acid, which forms centrosymmetric dimers via O-H⋯O bonds ). Use Mercury software to analyze packing diagrams and calculate lattice energies.

Q. Why do certain synthetic routes produce low yields despite high starting material purity?

  • Methodology : Investigate side reactions via LC-MS to identify byproducts (e.g., acetyl migration or hydrolysis). For example, trace moisture may hydrolyze the ester to 2-(acetylamino)benzoic acid (detected at m/z 194.1). Optimize by using molecular sieves or activating the acid as a mixed anhydride (e.g., with trifluoroacetic anhydride) before esterification .

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